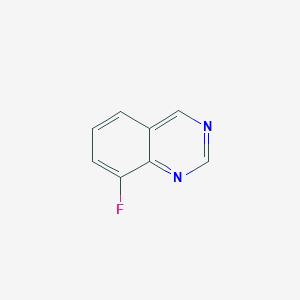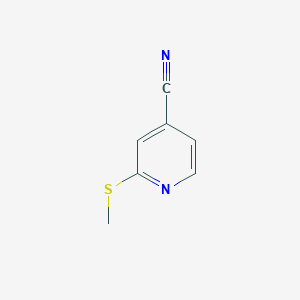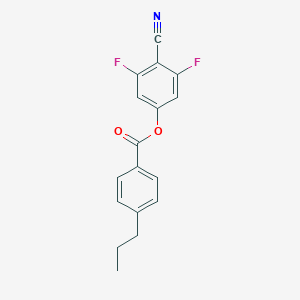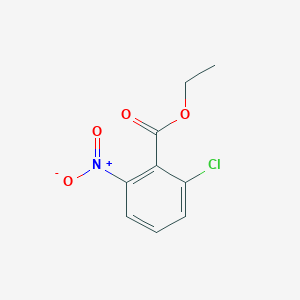
3-(4-Fluorobenzyl)pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 3-(4-Fluorobenzyl)pyrrolidine involves complex reactions and methods. For example, a scaleable synthesis approach starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde was described, highlighting key steps such as lithium–bromine exchange and regioselective nitration (Boros et al., 2007). Another method involved the synthesis of pyrrolidine-2,3-dione derivatives, showcasing the attention to organic synthesis techniques (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Fluorobenzyl)pyrrolidine is characterized using various analytical techniques. For instance, the crystal structure of (Z)-1-(3-Fluorobenzyl)-5-((3-fluorobenzylimino)(2-hydroxy-4-methoxyphenyl)methyl)pyridin-2(1H)-one was determined, providing insights into the arrangement of fluorobenzyl groups and hydrogen bonding within the crystal structure (Lv Zhi, 2009).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Fluorobenzyl)pyrrolidine derivatives demonstrate the compound's reactivity and potential for further chemical modifications. The synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid, for example, reveal the versatility of fluorobenzyl compounds in forming complexes with metals (Yin et al., 2004).
Aplicaciones Científicas De Investigación
Structural and Stereogenic Properties, DNA Interactions, Antimicrobial and Cytotoxic Activities : One study focused on synthesizing N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms. These compounds were evaluated for their structural and stereogenic properties, interactions with DNA, and their antimicrobial and cytotoxic activities. The compounds exhibited significant growth inhibitory effects on certain bacteria and high anticancer and apoptotic activities (ÖztÜrk et al., 2019).
Characterization of Tin Esters and Crystal Structures : Another research synthesized and characterized tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid and detailed the crystal structures of certain esters. These compounds were studied for their potential applications in various fields (Yin et al., 2004).
Synthesis and Crystal Structure of Fluorobenzyl Compounds : The synthesis and crystal structure of a specific compound with fluorobenzyl groups were investigated, revealing details about its crystal system and potential applications in anti-HBV activity (Zhi, 2009).
Pharmaceutical Intermediate : 4-(4-Fluorobenzyl)pyridine was hydrogenated to produce 4-(4-fluorobenzyl)piperidine, a valuable pharmaceutical intermediate. The research explored various catalysts and conditions to optimize this transformation (Proszenyák et al., 2004).
Synthesis and Anti-Inflammatory Activities : A series of compounds including 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were synthesized and evaluated as potential anti-inflammatory and analgesic agents, as well as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).
Chemosensor for Al(3+) : A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker was synthesized through click chemistry, serving as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (Maity & Govindaraju, 2010).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10/h1-4,10,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAKNLUWVTUZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395023 | |
| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzyl)pyrrolidine | |
CAS RN |
193220-17-6 | |
| Record name | 3-(4-FLUOROBENZYL)PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





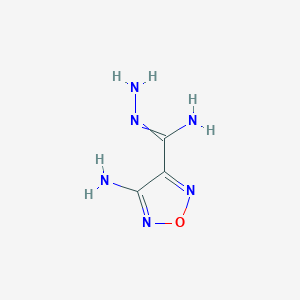

![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)
